molecular formula C22H13NS B8201866 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole

5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole

Cat. No.: B8201866
M. Wt: 323.4 g/mol
InChI Key: ZQFMPAUMWZANKZ-UHFFFAOYSA-N
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Description

5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole: is a complex organic compound with the molecular formula C18H11NS . It is a multilayer organic semiconductor known for its efficient and stable light-emitting properties. This compound is notable for its phosphorescent transition, which can be tuned by altering the substituents on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole involves multiple steps, typically starting with the formation of the core structure through cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, this compound can be used as a fluorescent probe for imaging and tracking biological processes. Its stable light-emitting properties make it suitable for use in various biological assays .

Medicine: Its ability to interact with biological molecules can be harnessed to design new therapeutic agents .

Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its efficient light-emitting properties make it a valuable component in the production of high-performance displays and lighting systems .

Mechanism of Action

The mechanism by which 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole exerts its effects involves its interaction with various molecular targets. In electronic applications, it functions as a semiconductor by facilitating the movement of electrons through its structure. This is achieved through the formation of excitons, which are pairs of electrons and holes that can recombine to emit light .

Comparison with Similar Compounds

Uniqueness: 5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole is unique due to its combination of a carbazole core with a thieno ring, which enhances its electronic properties and stability. This makes it more efficient and stable as a light emitter compared to similar compounds .

Properties

IUPAC Name

24-thia-9-azahexacyclo[15.7.0.02,10.03,8.011,16.018,23]tetracosa-1(17),2(10),3,5,7,11,13,15,18,20,22-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-16-10-4-6-12-18(16)24-22(19)20-15-9-3-5-11-17(15)23-21(14)20/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFMPAUMWZANKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C2NC5=CC=CC=C54)SC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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